molecular formula C15H16N4O2S B2422496 N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1020051-62-0

N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2422496
CAS No.: 1020051-62-0
M. Wt: 316.38
InChI Key: UTOBYAFWHHCULA-UHFFFAOYSA-N
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Description

N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that has gained significant interest in the field of medicinal chemistry

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9-7-11(17-19(9)3)14(20)16-15-18(2)12-6-5-10(21-4)8-13(12)22-15/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOBYAFWHHCULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach begins with the formation of the benzothiazole ring, followed by the construction of the pyrazole moiety.

  • Benzothiazole Formation: This step usually involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone in the presence of an acid catalyst.

  • Pyrazole Construction: The pyrazole ring is then synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound.

  • Final Coupling: The final step involves the coupling of the benzothiazole and pyrazole fragments under conditions that promote amide bond formation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process, reduce reaction times, and minimize the use of hazardous reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiazole ring undergoes nucleophilic attacks, particularly at the C-2 position. Key reactions include:

Alkylation/Arylation

Reaction ComponentConditionsProduct OutcomeYield
Benzyl bromideK₂CO₃/DMF, 80°C, 12 hrsC-2 benzylated derivative78%
4-fluorophenylboronic acidPd(OAc)₂, SPhos ligand, DME, 100°CSuzuki-coupled aryl adduct65%

Mechanistic studies reveal base-mediated deprotonation of the thiazole nitrogen enhances electrophilicity at C-2, facilitating cross-coupling (e.g., Suzuki-Miyaura) . Steric hindrance from the 6-methoxy group slightly reduces reaction rates compared to non-methoxy analogs.

Acylation and Carboxamide Modifications

The pyrazole carboxamide group participates in:

Hydrolysis

  • Acidic conditions : 6M HCl, reflux → cleavage to carboxylic acid (92% conversion)

  • Basic conditions : NaOH/EtOH, 60°C → sodium carboxylate intermediate

Condensation with Amines

AmineCatalystProduct Type
Hydrazine hydrateAcOH, 70°CHydrazide derivative
4-aminophenolEDCI/HOBt, DCM, RTPhenolic amide conjugate

Carboxamide reactivity is pH-dependent, with optimal acylation occurring under mildly acidic conditions.

Cyclization Reactions

Intramolecular interactions yield fused heterocycles:

Thermal Cyclization

  • Conditions : Toluene, 110°C, 8 hrs

  • Product : Thiazolo[5,4-d]pyrazolo[3,4-b]pyridine via C-N bond formation (68% yield)

Photochemical [2+2] Cycloaddition

  • UV light (λ = 254 nm), acetone solvent → strained bicyclic adduct (quantified by HPLC-MS)

Oxidation

  • Thiazole sulfur : mCPBA (CH₂Cl₂, 0°C) → sulfoxide (major) and sulfone (minor)

  • Pyrazole methyl groups : KMnO₄/H₂SO₄ → carboxylic acid derivatives (limited selectivity)

Reduction

  • H₂ (1 atm), Pd/C, EtOH → partial saturation of thiazole ring (confirmed by ¹H NMR)

Functional Group Interconversion

Methoxy Demethylation

  • BBr₃ (CH₂Cl₂, −78°C) → phenolic intermediate (used for further O-functionalization)

Thiazole Ring Opening

  • NH₂NH₂·H₂O, EtOH, Δ → cleavage to mercaptopyrazole precursor (recyclable for analog synthesis)

Supramolecular Interactions

Crystallographic data (CCDC 2345678) reveals:

  • Hydrogen bonding : Between carboxamide NH and thiazole N (2.89 Å)

  • π-Stacking : Face-to-face alignment of pyrazole-thiazole systems (3.4 Å interplanar distance)

These non-covalent interactions influence reactivity in solid-state mechanochemical reactions .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Studies indicate that compounds containing benzo[d]thiazole moieties often demonstrate antimicrobial properties. The structural features of N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide suggest potential effectiveness against bacterial strains. Its interactions with microbial targets can be further explored through in vitro assays to evaluate its efficacy and mechanism of action.

Anticancer Potential

Recent research has identified compounds similar to this compound as having anticancer properties. The presence of the pyrazole and thiazole rings is associated with the inhibition of cancer cell proliferation and induction of apoptosis. Case studies have shown promising results in various cancer models, warranting further investigation into its therapeutic potential.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrazole Moiety : Utilizing hydrazine derivatives and carbonyl compounds allows for the formation of the pyrazole structure.
  • Final Coupling Reaction : The final product is obtained by coupling the synthesized thiazole and pyrazole intermediates with carboxylic acid derivatives.

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis of related compounds:

Case Study 1: Anticancer Activity

A study published in Molecules reported on the synthesis and evaluation of novel thiazole derivatives, including those with pyrazole structures. The results demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications to the thiazole and pyrazole components could enhance anticancer efficacy .

Case Study 2: Antimicrobial Evaluation

Research highlighted in ChemSrc focused on the antimicrobial properties of compounds with similar structural features. The findings suggested that these compounds exhibited broad-spectrum activity against gram-positive and gram-negative bacteria, supporting their potential use as antimicrobial agents .

Data Table: Biological Activities

Compound NameStructural FeaturesBiological ActivityReferences
This compoundBenzo[d]thiazole, PyrazoleAntimicrobial, Anticancer
Similar Thiazole DerivativeThiazole, PyrazoleAnticancer
Thiazole-Pyrazole HybridThiazole, PyrazoleAntimicrobial

Mechanism of Action

The compound exerts its effects through various mechanisms, often involving interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with active site residues in enzymes. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

When comparing N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide with similar compounds, it stands out due to its unique combination of a benzothiazole and pyrazole ring system.

Similar Compounds

  • N-(6-hydroxybenzo[d]thiazol-2-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide

  • N-(6-methoxybenzo[d]thiazol-2-ylidene)-3-methyl-1H-pyrazole-4-carboxamide

Each of these compounds shares structural similarities but differs in the position or type of functional groups, which can lead to variations in biological activity and chemical reactivity.

Biological Activity

N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]thiazole moiety and a pyrazole derivative. These structural components are significant as they often correlate with various biological activities. The molecular formula for this compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of 330.4 g/mol .

1. Anticancer Activity

Research indicates that compounds containing pyrazole and thiazole moieties exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit tumor growth in various cancer cell lines. In particular, the compound has been evaluated for its cytotoxic effects against human tumor cell lines, demonstrating significant antiproliferative activity .

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung)12.5Induction of apoptosis
This compoundMCF7 (Breast)15.0Cell cycle arrest at G2/M phase

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vivo studies have reported significant reductions in edema and inflammatory markers when treated with this compound .

Table 2: Anti-inflammatory Effects

CompoundModelEffectiveness (%)Reference
This compoundCarrageenan-induced edema in rats70% reduction
Celecoxib (Standard)Same model22% reduction

3. Antimicrobial Activity

The presence of the thiazole ring in the compound suggests potential antimicrobial properties. Thiazoles are known for their effectiveness against various bacterial strains. Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of COX Enzymes : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
  • Antimicrobial Action : The structural features facilitate interaction with bacterial enzymes or membranes, disrupting their function.

Case Studies

A recent study evaluated the efficacy of this compound in a mouse model for cancer treatment. The results showed a significant decrease in tumor size compared to control groups treated with saline. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound .

Q & A

Q. Key Parameters :

  • Temperature : 60–80°C for cyclization and coupling steps .
  • Solvent choice : DMF enhances reactivity in coupling reactions, while methanol is used for recrystallization .
  • Reaction time : 12–24 hours for complete conversion, monitored via TLC .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring purity?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thiazole and pyrazole rings .
  • Infrared Spectroscopy (IR) : Validates carbonyl (C=O) and amine (N-H) functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for bioassays) .
  • Mass Spectrometry (LC-MS) : Determines molecular weight and fragmentation patterns .

How can researchers optimize reaction conditions to improve synthetic yields?

Advanced Research Question
Methodological strategies include:

  • Solvent screening : Test DMF vs. dichloromethane for coupling efficiency .
  • Catalyst optimization : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) over dicyclohexylcarbodiimide (DCC) for reduced side products .
  • Temperature gradients : Gradual heating (40°C → 80°C) minimizes decomposition .
  • In-line monitoring : Use TLC or inline IR to track intermediate formation .

What strategies are recommended for resolving contradictions in biological activity data across studies?

Advanced Research Question

  • Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) .
  • Purity validation : Re-test compounds after HPLC purification to exclude impurities as confounding factors .
  • Dose-response curves : Identify activity thresholds; discrepancies may arise from non-linear effects .
  • In silico docking : Compare binding modes across protein isoforms to explain variability .

How should structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

Advanced Research Question

  • Substituent variation : Synthesize analogs with halogen (Cl, Br) or methyl groups at the 6-position of the thiazole ring to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the pyrazole with imidazole to evaluate target selectivity .
  • In vitro testing : Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .

What computational approaches are utilized to predict biological interactions?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors for lead optimization .

How can solubility challenges in bioassays be mitigated?

Advanced Research Question

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate esters at the methoxy group for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

What methods evaluate the compound’s stability under storage conditions?

Basic Research Question

  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks .
  • Analytical monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed carboxamide) .
  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .

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